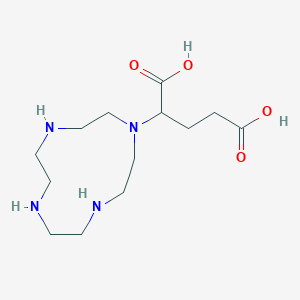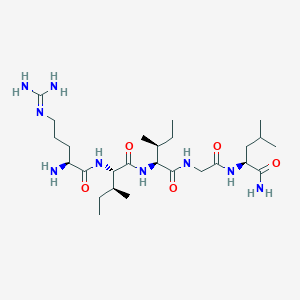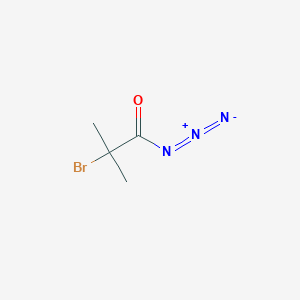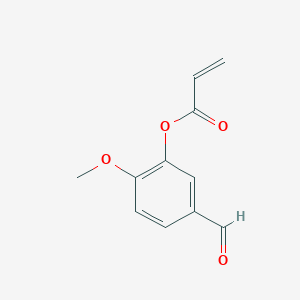propanedinitrile CAS No. 647839-54-1](/img/structure/B12593072.png)
[(6-Chloropyridin-3-yl)methyl](3,3-difluoroprop-2-en-1-yl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound with a complex structure that includes a chloropyridine ring and a difluoropropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 3,3-difluoroprop-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as dimethyl sulfoxide (DMSO) or methanol.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the production process.
化学反応の分析
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(6-Chloropyridin-3-yl)methylpropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [(6-Chloropyridin-3-yl)methyl]methylamine and 2-chloro-5-(methylaminomethyl)pyridine.
Uniqueness: The presence of the difluoropropenyl group and the specific substitution pattern on the pyridine ring make it distinct from other related compounds.
This detailed article provides a comprehensive overview of (6-Chloropyridin-3-yl)methylpropanedinitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
647839-54-1 |
|---|---|
分子式 |
C12H8ClF2N3 |
分子量 |
267.66 g/mol |
IUPAC名 |
2-[(6-chloropyridin-3-yl)methyl]-2-(3,3-difluoroprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C12H8ClF2N3/c13-10-2-1-9(6-18-10)5-12(7-16,8-17)4-3-11(14)15/h1-3,6H,4-5H2 |
InChIキー |
NWJSTRRZPZRILK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CC(CC=C(F)F)(C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)




![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)

